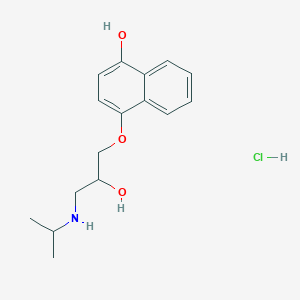

4-Hydroxypropranolol HCl

描述

4-Hydroxypropranolol Hydrochloride is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. It is known for its significant pharmacological activity, similar to that of Propranolol. This compound is used in various scientific research applications due to its ability to inhibit beta-adrenergic receptors, which play a crucial role in the cardiovascular system .

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxypropranolol Hydrochloride can be synthesized through the oxidative metabolism of Propranolol. This process involves hepatic microsomal enzymes that convert Propranolol into its metabolites, including 4-Hydroxypropranolol . The reaction conditions typically involve the use of liver microsomes and cofactors such as NADPH.

Industrial Production Methods: Industrial production of 4-Hydroxypropranolol Hydrochloride involves large-scale chemical synthesis using similar oxidative processes. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

化学反应分析

Types of Reactions: 4-Hydroxypropranolol Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of Propranolol to 4-Hydroxypropranolol.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronides.

Common Reagents and Conditions:

Oxidation: Liver microsomes, NADPH.

Glucuronidation: UDP-glucuronic acid, UGT enzymes.

Major Products:

Oxidation: 4-Hydroxypropranolol.

Glucuronidation: 4-Hydroxypropranolol glucuronide.

科学研究应用

Overview

4-Hydroxypropranolol HCl is chemically characterized by the formula and a molecular weight of 311.80 g/mol. Its primary action involves blocking beta-adrenergic receptors, which are pivotal in regulating cardiovascular functions. The compound's dual role as both an antagonist and an antioxidant enhances its therapeutic potential in various medical conditions.

Scientific Research Applications

The applications of this compound span multiple disciplines:

Cardiovascular Research

- Mechanism of Action : 4-OH-Propranolol inhibits beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, making it useful in studying heart diseases and arrhythmias .

- Clinical Trials : It has been investigated for managing hypertension and cardiac arrhythmias, demonstrating efficacy comparable to propranolol but with distinct metabolic pathways .

Antioxidant Studies

- Oxidative Stress : Research indicates that 4-OH-Propranolol exhibits potent antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models .

- Case Study : A study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that the compound significantly reduced lipid peroxidation in endothelial cells, suggesting its protective role against oxidative damage.

Anxiety and Performance Anxiety

- Therapeutic Use : Due to its ability to mitigate physiological symptoms associated with anxiety without causing sedation, 4-OH-Propranolol is explored for treating performance anxiety . Clinical trials have shown promising results in reducing anxiety symptoms during stressful situations.

Drug Metabolism Studies

- Metabolic Pathways : As a metabolite of propranolol, it is essential for studying the metabolic pathways of beta-blockers. Its glucuronidation profile provides insights into drug metabolism and pharmacokinetics .

Analytical Chemistry

- Quantification Methods : The compound is utilized in developing analytical methods for quantifying propranolol and its metabolites in biological samples, enhancing the understanding of drug efficacy and safety profiles.

Clinical Implications

The clinical implications of 4-Hydroxypropranolol are noteworthy:

- Cardiovascular Health : Its ability to manage blood pressure and heart rate positions it as a valuable treatment option for cardiovascular disorders.

- Anxiety Disorders : The compound's efficacy in reducing anxiety symptoms without sedation makes it a potential alternative for patients seeking non-sedative treatments.

作用机制

4-Hydroxypropranolol Hydrochloride exerts its effects by inhibiting beta-adrenergic receptors. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The compound also exhibits membrane-stabilizing activity and has antioxidant properties .

相似化合物的比较

Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.

N-desisopropylpropranolol: Another metabolite of Propranolol with similar pharmacological activity.

Uniqueness: 4-Hydroxypropranolol Hydrochloride is unique due to its specific metabolic pathway and its potent beta-adrenergic receptor inhibition. Its glucuronidation profile also differs from other metabolites, making it a valuable compound for studying drug metabolism and pharmacokinetics .

生物活性

4-Hydroxypropranolol hydrochloride (4-OH-Propranolol) is an active metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical practice. This compound exhibits significant biological activity, particularly in its interactions with adrenergic receptors and its antioxidant properties. This article provides a comprehensive overview of the biological activities associated with 4-Hydroxypropranolol HCl, supported by data tables, case studies, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 14133-90-5 |

| Molecular Formula | C₁₆H₂₂ClNO₃ |

| Molecular Weight | 311.804 g/mol |

| Density | 1.168 g/cm³ |

| Melting Point | 156-158 °C |

| Boiling Point | 487.5 °C |

| pA₂ (β1) | 8.24 |

| pA₂ (β2) | 8.26 |

4-Hydroxypropranolol has comparable potency to propranolol in inhibiting β1- and β2-adrenergic receptors, with pA2 values indicating strong binding affinity. Additionally, it possesses intrinsic sympathomimetic activity and membrane-stabilizing effects, making it a unique compound among beta-blockers .

4-Hydroxypropranolol primarily functions as a competitive antagonist at β-adrenergic receptors. Its ability to inhibit these receptors leads to various physiological effects:

- Cardiovascular Effects : By blocking β1-adrenoceptors in the heart, it reduces heart rate and myocardial contractility, which can be beneficial in managing conditions such as hypertension and anxiety.

- Respiratory Effects : The blockade of β2-adrenoceptors can lead to bronchoconstriction; however, the intrinsic sympathomimetic activity may mitigate this effect to some extent .

Antioxidant Activity

Research has demonstrated that 4-Hydroxypropranolol exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage linked to various diseases, including cardiovascular disorders .

Case Study: Antioxidant Effects

A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the compound's ability to protect against oxidative damage in vitro. The findings indicated that 4-Hydroxypropranolol effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes in cellular models .

Clinical Implications

Anxiety and Performance Anxiety : Due to its effects on adrenergic receptors, 4-Hydroxypropranolol is explored for treating anxiety disorders, particularly performance anxiety. Clinical trials have shown that it can reduce physiological symptoms associated with anxiety without significant sedative effects .

Cardiovascular Applications : As a beta-blocker, it is also considered for managing hypertension and arrhythmias. Its dual action as both an antagonist and an antioxidant provides additional therapeutic benefits .

Research Findings

Several studies have investigated the pharmacological profile of 4-Hydroxypropranolol:

- Pharmacokinetics : A study utilized high-performance liquid chromatography (HPLC) to determine the plasma levels of propranolol and its metabolites, including 4-Hydroxypropranolol, revealing significant insights into its metabolism and excretion patterns .

- Comparative Studies : Research comparing the efficacy of propranolol and its metabolites found that 4-Hydroxypropranolol had similar or enhanced effects on β-adrenergic blockade compared to propranolol itself .

- Antioxidant Mechanisms : Investigations into the molecular mechanisms revealed that 4-Hydroxypropranolol modulates signaling pathways associated with oxidative stress responses, providing a protective effect against cellular damage .

属性

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUJENUXWIFONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10476-53-6 (Parent) | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40388470, DTXSID70931074 | |

| Record name | 4-Hydroxypropranolol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14133-90-5, 69233-16-5 | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14133-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypropranolol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between (R)-propranolol and (R)-4-hydroxypropranolol in the context of thyroid hormone metabolism?

A1: (R)-propranolol is known to inhibit the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. This study investigated whether (R)-4-hydroxypropranolol, a primary metabolite of (R)-propranolol, exhibits a similar or even more potent effect on this process. The researchers synthesized (R)-4-hydroxypropranolol and tested its effects on thyroid hormone levels in hyperthyroid patients. []

Q2: Did the researchers observe any impact of (R)-4-hydroxypropranolol on thyroid hormone levels in the study participants?

A2: Despite its structural similarity to (R)-propranolol, the study found that (R)-4-hydroxypropranolol did not significantly alter thyroid hormone parameters in the hyperthyroid patients, even at a dosage of 75 mg per day. [] This suggests that the metabolic conversion of (R)-propranolol to (R)-4-hydroxypropranolol might lead to a loss of its inhibitory effect on peripheral T4 to T3 conversion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。